

Pharmacokinetics and pharmacodynamics of Apilimod Mesylate in preclinical models

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Compound of Interest

Compound Name: *Apilimod Mesylate*

Cat. No.: *B1663033*

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A Technical Guide to the Preclinical Pharmacology of Apilimod Mesylate

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Apilimod Mesylate is a potent, orally bioavailable small molecule inhibitor initially investigated for autoimmune diseases due to its inhibitory effects on Interleukin-12 (IL-12) and Interleukin-23 (IL-23) production.[1][2] Subsequent research revealed its primary and more potent mechanism of action as a highly specific inhibitor of the phosphoinositide kinase, PIKfyve.[3][4] This discovery has pivoted its therapeutic focus towards oncology, particularly B-cell non-Hodgkin lymphoma (B-NHL), where disruption of lysosomal homeostasis via PIKfyve inhibition demonstrates significant cytotoxic activity.[4][5] This document provides an in-depth summary of the preclinical pharmacokinetics and pharmacodynamics of **Apilimod Mesylate**, compiling key data from foundational studies to serve as a technical guide for drug development professionals.

Mechanism of Action

Apilimod exerts its biological effects through two recognized mechanisms:

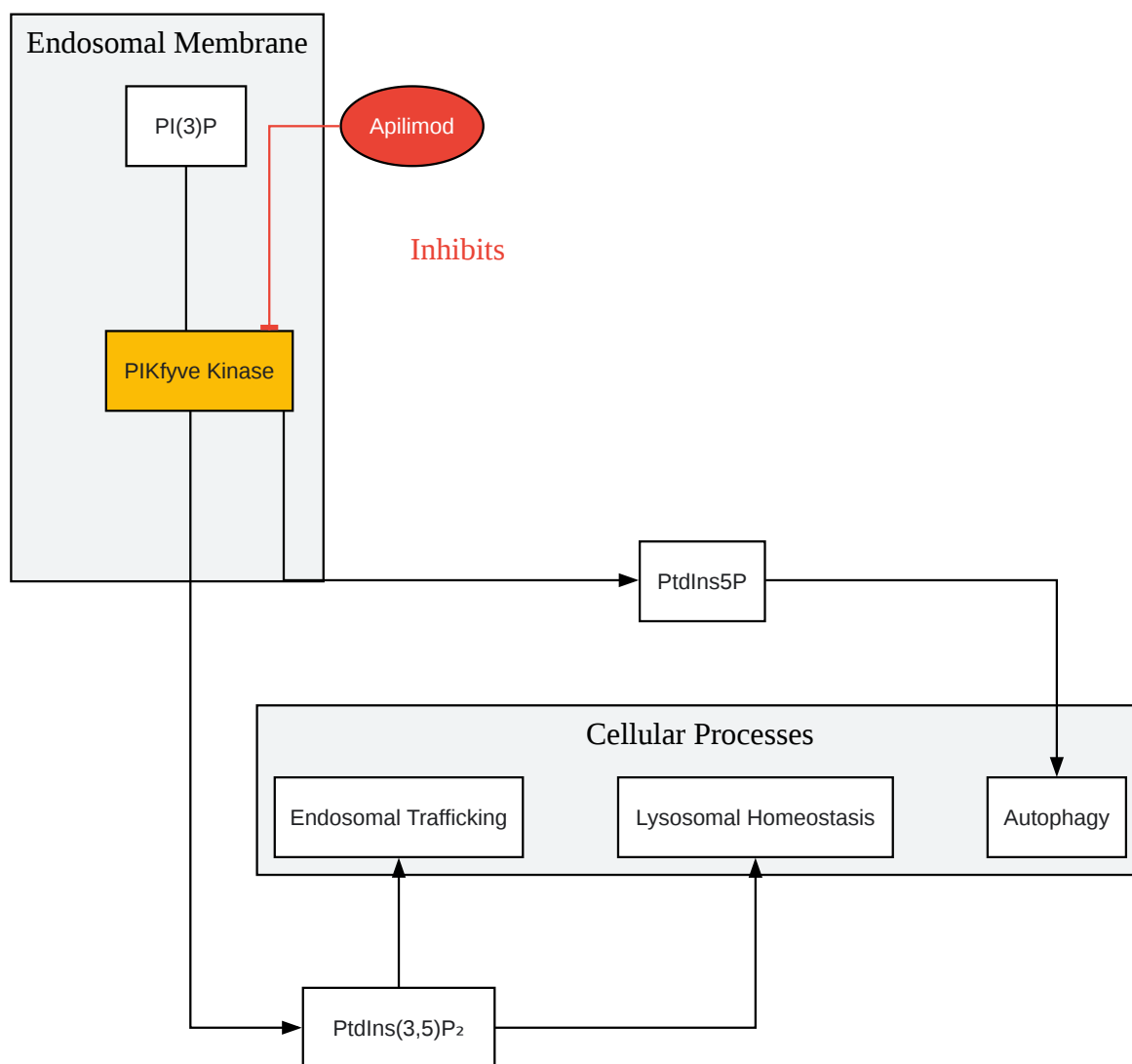
- **Inhibition of IL-12/IL-23:** Apilimod was first identified as an inhibitor of the pro-inflammatory cytokines IL-12 and IL-23, which are key drivers in Th1 and Th17-mediated inflammatory

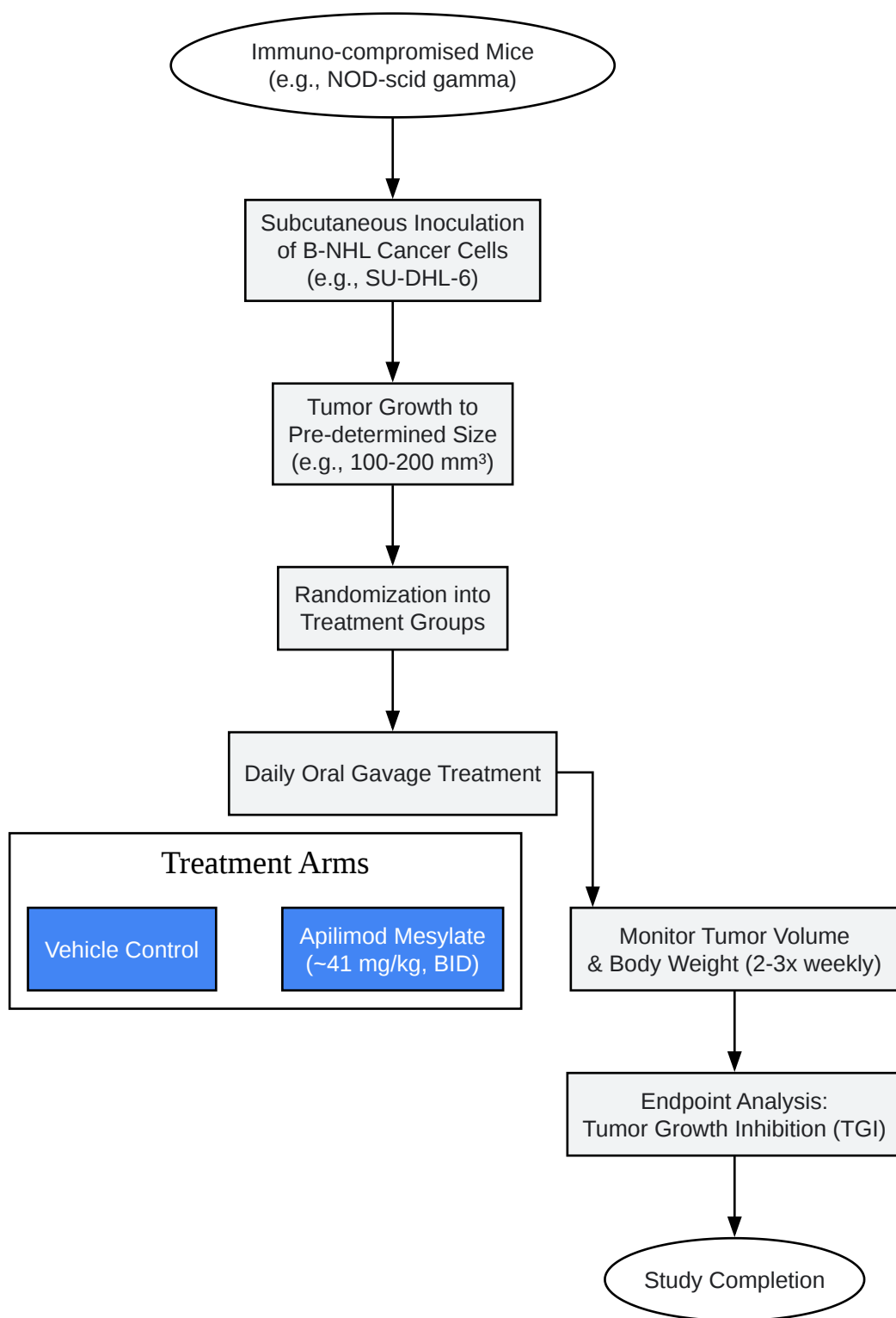
responses.^{[1][6]}

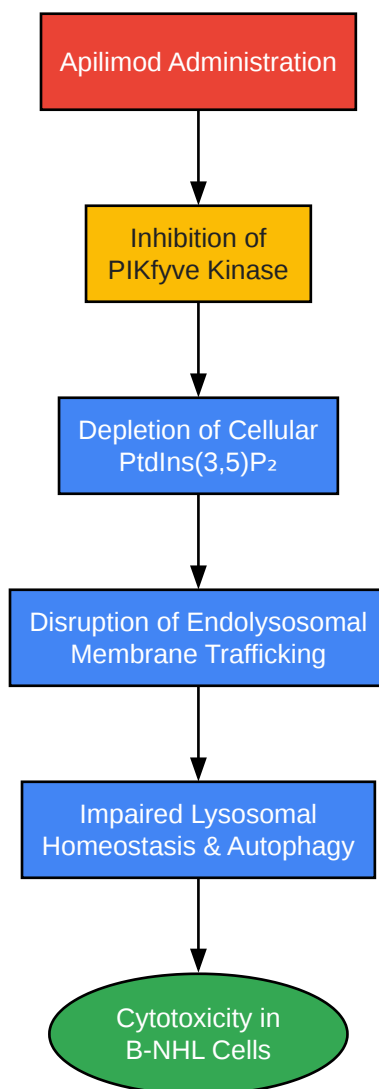
- Inhibition of PIKfyve Kinase: The primary and more potent mechanism is the direct inhibition of PIKfyve, a lipid kinase that synthesizes phosphatidylinositol 5-phosphate (PtdIns5P) and phosphatidylinositol 3,5-bisphosphate (PtdIns(3,5)P₂).^{[3][7]} These phosphoinositides are critical for regulating endosomal trafficking and maintaining lysosomal and autophagic function.^[4] By inhibiting PIKfyve, Apilimod disrupts these pathways, leading to aberrant endomembrane dilation, impaired lysosomal function, and ultimately, cytotoxicity in susceptible cancer cells.^{[4][8]}

Signaling Pathway Visualization

The following diagram illustrates the central role of PIKfyve in endosomal maturation and how Apilimod disrupts this process.







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